2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride 2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 113772-31-9
VCID: VC8049632
InChI: InChI=1S/C12H16N2.ClH/c1-9-10(7-8-13)11-5-3-4-6-12(11)14(9)2;/h3-6H,7-8,13H2,1-2H3;1H
SMILES: CC1=C(C2=CC=CC=C2N1C)CCN.Cl
Molecular Formula: C12H17ClN2
Molecular Weight: 224.73 g/mol

2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride

CAS No.: 113772-31-9

Cat. No.: VC8049632

Molecular Formula: C12H17ClN2

Molecular Weight: 224.73 g/mol

* For research use only. Not for human or veterinary use.

2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride - 113772-31-9

Specification

CAS No. 113772-31-9
Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
IUPAC Name 2-(1,2-dimethylindol-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C12H16N2.ClH/c1-9-10(7-8-13)11-5-3-4-6-12(11)14(9)2;/h3-6H,7-8,13H2,1-2H3;1H
Standard InChI Key BGEDFSZTTCITBS-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1C)CCN.Cl
Canonical SMILES CC1=C(C2=CC=CC=C2N1C)CCN.Cl

Introduction

Chemical Identity and Structural Characteristics

2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride (CAS: 113772-31-9) is a synthetic indole derivative with a hydrochloride counterion. Its molecular formula is C₁₂H₁₇ClN₂, and its molecular weight is 224.73 g/mol . The compound features a bicyclic indole core (a fused benzene-pyrrole system) with methyl groups at positions 1 and 2, and an ethylamine side chain at position 3 .

PropertyValueSource
Molecular FormulaC₁₂H₁₇ClN₂
Molecular Weight224.73 g/mol
CAS Number113772-31-9
SMILESCC1=C(C2=CC=CC=C2N1C)CCN.Cl
InChIKeyBGEDFSZTTCITBS-UHFFFAOYSA-N

The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulation .

Physical and Chemical Properties

Structural Features

The indole core’s planar aromatic system enables π-π interactions, while the ethylamine group contributes to hydrogen-bonding capacity . The methyl groups at positions 1 and 2 influence steric and electronic effects, potentially modulating reactivity .

FeatureDescription
Indole RingFused benzene-pyrrole system
SubstituentsMethyl (C1, C2), ethylamine (C3)
Hydrochloride SaltEnhances water solubility
ParameterPredicted ValueSource
Boiling Point366.7 ± 37.0°C
Density1.101 ± 0.06 g/cm³
pKa17.95 ± 0.30

These values align with trends observed in analogous indole-alkylamine hydrochlorides .

Biological and Pharmacological Profile

Structural Analogues and Bioactivity

Indole derivatives exhibit diverse biological activities, including:

  • Anticancer: Inhibition of kinase pathways (e.g., sunitinib) .

  • Anti-inflammatory: Modulation of cytokine production .

  • Antimicrobial: Disruption of bacterial membranes .

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound may serve as a precursor for:

  • Kinase Inhibitors: Analogous to sunitinib, used in cancer treatment .

  • Central Nervous System Agents: Ethylamine side chains enhance blood-brain barrier permeability .

Research Tool

Used in:

  • Structure-Activity Relationship (SAR) Studies: To probe substituent effects on indole bioactivity .

  • Catalytic Reactions: As a ligand or substrate in asymmetric synthesis .

ParameterRecommendation
PPEGloves, goggles, lab coat
InhalationAvoid dust inhalation
DisposalFollow hazardous waste protocols

SDS data are available for related compounds, but specific safety profiles for this hydrochloride require experimental validation .

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